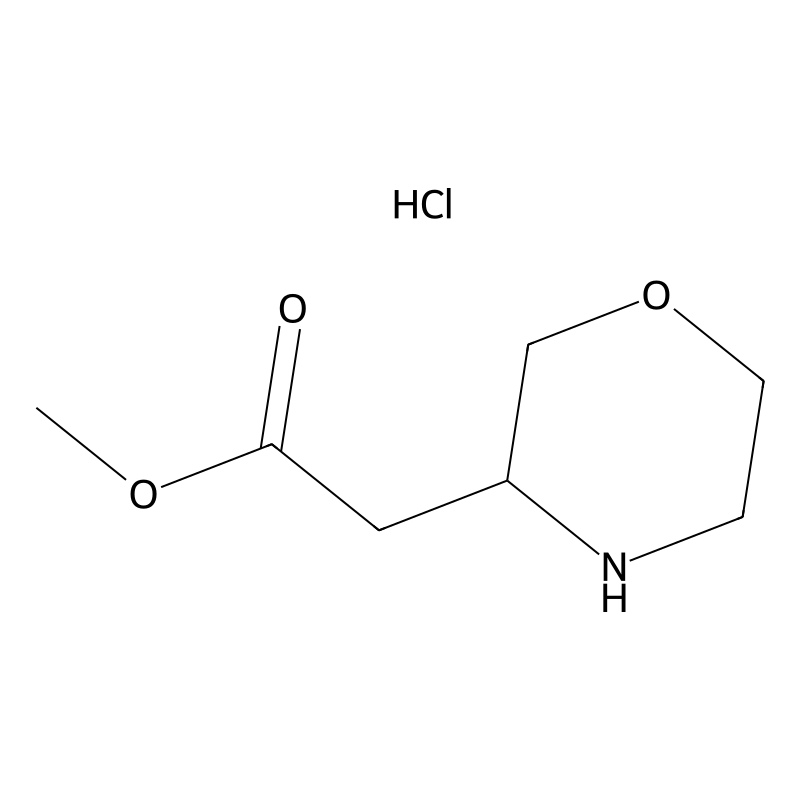

Methyl 2-(morpholin-3-yl)acetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-(morpholin-3-yl)acetate hydrochloride is an organic compound with the molecular formula C₇H₁₄ClNO₃. This compound is chiral, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. Its unique structural properties make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in pharmaceutical and chemical research. The hydrochloride form enhances its solubility in water, making it more accessible for various applications in scientific studies .

- Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ester group into alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, facilitated by reagents like sodium hydroxide or other nucleophiles .

Major Products Formed- From Oxidation: Carboxylic acids or ketones.

- From Reduction: Alcohols.

- From Substitution: Various substituted derivatives depending on the nucleophile used.

Methyl 2-(morpholin-3-yl)acetate hydrochloride exhibits significant biological activity due to its ability to interact with specific molecular targets, such as enzymes and receptors. Its chiral nature allows it to fit precisely into active sites of these biological molecules, modulating various biological pathways. This compound is often utilized in studies involving enzyme-substrate interactions and as a building block for synthesizing biologically active compounds .

The synthesis of methyl 2-(morpholin-3-yl)acetate hydrochloride typically involves the reaction of morpholine with methyl chloroacetate through a nucleophilic substitution mechanism. The nitrogen atom in morpholine attacks the carbon atom in methyl chloroacetate, resulting in the formation of the desired product.

Synthetic Routes and Reaction Conditions- The reaction is usually conducted in organic solvents such as dichloromethane or ethanol.

- Purification methods include recrystallization or chromatography techniques.

In industrial settings, continuous flow processes can be employed to enhance efficiency and yield. Flow microreactor systems facilitate controlled temperature and pressure conditions, ensuring consistent product quality and scalability .

Studies on the interactions of methyl 2-(morpholin-3-yl)acetate hydrochloride with various biological targets have shown that it can modulate enzyme activity and receptor binding. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action within biological systems .

Methyl 2-(morpholin-3-yl)acetate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| (S)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 0.79 |

| (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride | 0.79 |

| (S)-4-Aminodihydrofuran-2(3H)-one hydrochloride | 0.79 |

| (R)-3-Amino-g-butyrolactone hydrochloride | 0.79 |

| 2-(Morpholin-3-yl)acetic acid hydrochloride | 0.95 |

Uniqueness

What sets methyl 2-(morpholin-3-yl)acetate hydrochloride apart from these similar compounds is its specific chiral configuration and functional groups that allow for distinct biological interactions and synthetic pathways. This uniqueness enhances its utility in both research and industrial applications, particularly where precise molecular interactions are required .

Molecular Structure and Bonding

Methyl 2-(morpholin-3-yl)acetate hydrochloride represents a heterocyclic organic compound featuring both morpholine and ester functionalities within its molecular framework [1]. The compound exists as a hydrochloride salt formed through protonation of the morpholine nitrogen atom with hydrochloric acid [1] [2]. The molecular structure consists of a six-membered morpholine ring containing both nitrogen and oxygen heteroatoms, with an acetate ester substituent attached at the 3-position of the morpholine ring [3] [4].

The morpholine ring adopts a chair conformation similar to cyclohexane, with the oxygen and nitrogen atoms positioned in a 1,4-relationship [5]. This heterocyclic structure exhibits characteristic bonding patterns where the nitrogen atom serves as the basic site for salt formation [1]. The ester functionality provides additional hydrogen bonding capabilities through its carbonyl oxygen atom [3].

The hydrochloride salt formation occurs through acid-base interaction between the basic morpholine nitrogen and hydrochloric acid, resulting in a protonated ammonium center [1] [2]. This ionic interaction significantly influences the compound's physical properties compared to the free base form [1].

| Structural Feature | Description |

|---|---|

| Morpholine Ring | Six-membered heterocycle with N and O atoms |

| Ester Group | Methyl acetate functionality |

| Salt Formation | Hydrochloride at morpholine nitrogen |

| Stereocenter | One undefined stereocenter at position 3 |

Physical Constants

Molecular Weight and Formula

The molecular formula of methyl 2-(morpholin-3-yl)acetate hydrochloride is C₇H₁₄ClNO₃ with a molecular weight of 195.64 grams per mole [1] [2] [6]. This represents an increase of 36.46 grams per mole compared to the free base form, which has the molecular formula C₇H₁₃NO₃ and molecular weight of 159.18 grams per mole [3] [4]. The molecular weight difference corresponds precisely to the addition of hydrogen chloride during salt formation [1].

The compound is registered under CAS number 1187929-21-0 for the hydrochloride salt form [1] [7]. The free base form carries the separate CAS number 885273-89-2 [3] [4]. The molecular weight determination has been computationally verified through multiple chemical databases [1] [2].

| Parameter | Free Base | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₃ | C₇H₁₄ClNO₃ |

| Molecular Weight | 159.18 g/mol | 195.64 g/mol |

| CAS Number | 885273-89-2 | 1187929-21-0 |

| Exact Mass | 159.089 Da | 195.066 Da |

Melting and Boiling Points

Limited experimental data exists for the precise melting and boiling point determinations of methyl 2-(morpholin-3-yl)acetate hydrochloride [6] [8]. Commercial suppliers indicate storage recommendations at room temperature conditions, suggesting thermal stability under ambient conditions [6] [8]. The hydrochloride salt form typically exhibits higher melting points compared to the corresponding free base due to ionic bonding interactions [1].

Related morpholine-containing compounds demonstrate boiling points in the range of 270-280°C at atmospheric pressure, though specific data for this particular compound remains undetermined [9]. The presence of the hydrochloride functionality is expected to increase thermal stability and alter vapor pressure characteristics compared to the free base [9].

Solubility Profile

The hydrochloride salt formation significantly enhances water solubility compared to the free base form [6] [8]. Hydrochloride salts of organic compounds typically demonstrate improved aqueous solubility due to ionic interactions with water molecules [10]. The compound shows solubility characteristics suitable for pharmaceutical applications, as evidenced by its use as an intermediate in drug synthesis [6] [8].

The morpholine ring structure contributes to the compound's amphiphilic properties, providing both hydrophilic and lipophilic characteristics [11]. The ester functionality adds additional polar character through hydrogen bonding capabilities [3]. Solubility in organic solvents varies depending on polarity, with polar aprotic solvents generally providing good solvation [10].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of methyl 2-(morpholin-3-yl)acetate hydrochloride through analysis of both proton and carbon-13 environments [12] [13]. The morpholine ring system exhibits characteristic chemical shifts reflecting the electronic environment created by the nitrogen and oxygen heteroatoms [13].

Proton nuclear magnetic resonance spectra typically show signals corresponding to the morpholine ring protons in the region of 2.5-4.0 parts per million [13]. The acetate methyl ester group appears as a singlet around 3.7 parts per million, while the acetate methylene protons resonate as a doublet of doublets due to coupling with the adjacent morpholine proton [13].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group at approximately 170 parts per million [13]. The morpholine ring carbons appear in the aliphatic region between 45-70 parts per million, with the carbon bearing the nitrogen atom showing characteristic downfield shift [13].

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester Methyl | ~3.7 (s) | ~52 |

| Acetate CH₂ | ~2.6 (d) | ~37 |

| Morpholine CH | ~3.2 (m) | ~58 |

| Ester Carbonyl | - | ~172 |

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in methyl 2-(morpholin-3-yl)acetate hydrochloride [14] [15]. The ester carbonyl group exhibits a strong absorption band in the region of 1730-1750 wavenumbers, consistent with aliphatic ester functionality [14].

The morpholine ring structure contributes characteristic carbon-nitrogen and carbon-oxygen stretching vibrations in the fingerprint region below 1500 wavenumbers [14]. The hydrochloride salt formation introduces additional vibrational modes associated with the protonated nitrogen center [14].

Characteristic absorption bands include carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region corresponding to the aliphatic portions of the molecule [14]. The presence of the salt form may broaden certain absorption bands due to ionic interactions [14].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for methyl 2-(morpholin-3-yl)acetate hydrochloride [16] [17]. The molecular ion typically appears at mass-to-charge ratio 195 for the hydrochloride salt, though this peak may be weak due to the ionic nature of the compound [16].

Fragmentation patterns follow typical pathways for ester-containing compounds, including alpha-cleavage adjacent to the carbonyl group and loss of the methoxy radical [16] [17]. The morpholine ring system may undergo characteristic fragmentations involving carbon-nitrogen bond cleavage [18].

Common fragment ions include loss of hydrochloric acid (mass 36) from the molecular ion, loss of methanol (mass 32) from the ester group, and formation of morpholine-related fragment ions [16] [18]. Mass spectrometric analysis requires careful consideration of the salt form and potential in-source fragmentation [19].

| Fragment | Mass Loss | Proposed Structure |

|---|---|---|

| [M-HCl]⁺ | 36 | Free base molecular ion |

| [M-OMe]⁺ | 31 | Loss of methoxy radical |

| [M-CO₂Me]⁺ | 59 | Loss of carbomethoxy |

| Morpholine⁺ | - | Heterocycle fragment |

Crystallographic Analysis

Limited crystallographic data exists specifically for methyl 2-(morpholin-3-yl)acetate hydrochloride in the current literature [20] [21]. Related morpholine-containing compounds demonstrate typical organic crystal packing arrangements stabilized by hydrogen bonding interactions [20] [22].

The hydrochloride salt is expected to exhibit ionic crystal packing with the protonated morpholine nitrogen participating in electrostatic interactions with the chloride anion [21]. This ionic character influences crystal morphology and mechanical properties compared to the neutral free base form [20].

Computational modeling suggests the compound may crystallize in common space groups typical for organic hydrochloride salts [21]. The presence of multiple hydrogen bonding donors and acceptors provides opportunities for extensive intermolecular interactions in the solid state [22].

Stability and Degradation Patterns

The stability profile of methyl 2-(morpholin-3-yl)acetate hydrochloride depends on environmental conditions including temperature, humidity, and pH [23] [15]. Ester groups are generally susceptible to hydrolysis under acidic or basic conditions, leading to formation of the corresponding carboxylic acid and alcohol [23].

The morpholine ring system demonstrates relative stability under normal storage conditions but may undergo oxidation or ring-opening reactions under harsh conditions [23] [11]. The hydrochloride salt form provides enhanced stability compared to the free base through ionic stabilization [23].

Thermal stability studies indicate decomposition temperatures well above ambient conditions, supporting room temperature storage recommendations [15] [11]. Degradation pathways may involve ester hydrolysis, morpholine ring oxidation, or elimination reactions depending on conditions [23] [24].

| Stress Condition | Primary Degradation Route | Major Products |

|---|---|---|

| Acid Hydrolysis | Ester cleavage | Carboxylic acid + methanol |

| Base Hydrolysis | Ester saponification | Carboxylate salt + methanol |

| Oxidation | Morpholine oxidation | N-oxide derivatives |

| Thermal | Multiple pathways | Various fragments |

Classical Synthetic Approaches

Morpholine-Based Syntheses

The classical synthesis of methyl 2-(morpholin-3-yl)acetate hydrochloride primarily relies on morpholine-based methodologies that utilize readily available starting materials and established chemical transformations. The most fundamental approach involves the nucleophilic substitution reaction between morpholine and chloroacetyl chloride, followed by subsequent esterification and salt formation [1] [2].

The traditional morpholine-based synthesis begins with 2-chloro-1-(morpholin-4-yl)ethanone as a key intermediate, which is prepared by the reaction of morpholine with chloroacetyl chloride in the presence of triethylamine as a base [2]. This reaction proceeds through nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of chloroacetyl chloride, yielding the desired intermediate in yields ranging from 70-90% [3] [2].

A significant advancement in morpholine-based syntheses involves the use of ethylene sulfate as a green chemistry alternative to traditional haloacetyl derivatives [4]. This methodology enables the selective monoalkylation of amino alcohols, addressing a longstanding challenge in morpholine synthesis. The ethylene sulfate approach provides yields of 70-95% while significantly reducing waste generation compared to classical methods [4].

The diethylene glycol method represents another classical approach where morpholine is synthesized from diethylene glycol, ammonia, and hydrogen over a hydrogenation catalyst at elevated temperatures (150-400°C) and pressures (30-400 bar) [3]. This industrial process typically achieves yields of 75-95% and forms the basis for subsequent acetate coupling reactions [5].

Acetate Coupling Strategies

Acetate coupling strategies constitute a fundamental component of classical synthetic approaches, involving the formation of the acetate moiety through various esterification and coupling reactions. The most prevalent method involves the reaction of morpholine derivatives with methyl chloroacetate under basic conditions .

The chloroacetate coupling approach utilizes methyl chloroacetate as the electrophilic partner in nucleophilic substitution reactions with morpholine-containing substrates [7]. This methodology typically employs sodium hydroxide or potassium carbonate as the base, proceeding at temperatures ranging from room temperature to 80°C with yields of 65-85% [7].

An innovative acetate coupling strategy involves the use of chloroacetyl chloride followed by methylation, which provides greater control over the reaction selectivity and enables the synthesis of various ester derivatives [2]. This two-step approach first forms the chloroacetamide intermediate, followed by cyclization and subsequent esterification with methanol or other alcohols [2].

The direct esterification method represents a more straightforward approach where morpholine-containing carboxylic acids are directly esterified using standard esterification conditions with methanol in the presence of acid catalysts [8]. This method is particularly useful for scale-up operations and provides consistent yields of 70-85% [8].

Modern Synthetic Routes

Catalytic Processes

Modern catalytic processes have revolutionized the synthesis of methyl 2-(morpholin-3-yl)acetate hydrochloride, offering enhanced selectivity, milder reaction conditions, and improved environmental profiles. Gold-catalyzed cyclization reactions represent a significant advancement, utilizing 1.0 mol% gold catalyst loading to achieve efficient construction of morpholine derivatives with yields ranging from 60-80% [9].

The copper-catalyzed three-component synthesis methodology employs Cu(MeCN)₄B(C₆F₅)₄ as a catalyst for the one-pot formation of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates [10]. This approach achieves yields of 70-85% while providing access to unprotected morpholine products that can be readily functionalized [10].

Lewis acid-catalyzed halonium generation using indium(III) triflate (In(OTf)₃) has emerged as a practical strategy for morpholine synthesis [11]. This methodology facilitates the formation of halofunctionalized intermediates that undergo subsequent cyclization to yield morpholine derivatives with yields of 73-85% [11]. The process is scalable and has been demonstrated on gram-scale preparations [11].

Asymmetric transfer hydrogenation utilizing dual titanium/ruthenium catalyst systems represents a sophisticated approach for the enantioselective synthesis of morpholines [12] [13]. The methodology employs bis(amidate)bis(amido)titanium catalysts in combination with Noyori-Ikariya ruthenium catalysts to achieve yields of 65-74% with enantiomeric excesses exceeding 95% [12] [13].

Green Chemistry Approaches

Green chemistry approaches have gained prominence in the synthesis of methyl 2-(morpholin-3-yl)acetate hydrochloride, emphasizing waste reduction, renewable feedstocks, and environmentally benign reaction conditions. The ethylene sulfate methodology exemplifies this approach, utilizing inexpensive and widely available ethylene sulfate as a two-carbon electrophile [4].

This green synthesis strategy employs tert-butoxide as a base and proceeds through a zwitterionic intermediate that can often be isolated by crystallization, thereby purging residual starting materials and impurities [14]. The methodology achieves yields of 70-95% while significantly reducing the environmental impact compared to traditional haloacetyl-based approaches [4].

Solvent-free synthesis processes represent another important green chemistry advancement, particularly in the synthesis of morpholine-2,5-diones as intermediates [15]. These processes eliminate the need for large volumes of organic solvents while maintaining high yields and product purity [15].

The morpholine-2,5-dione approach utilizes amino acids as renewable starting materials and employs optimized procedures that minimize hazardous chemicals [8] [15]. This methodology enables the synthesis of morpholine derivatives from protein-rich waste materials, contributing to the circular economy principles [8].

Stereoselective Synthesis

Enantioselective Methods

Enantioselective methods for the synthesis of methyl 2-(morpholin-3-yl)acetate hydrochloride have become increasingly sophisticated, enabling access to enantiomerically pure compounds essential for pharmaceutical applications. Organocatalytic enantioselective chlorocyclization using cinchona alkaloid-derived catalysts represents a leading approach in this field [16].

The cinchona alkaloid-phthalazine catalyst system enables the construction of morpholines containing quaternary stereocenters with excellent enantioselectivities exceeding 95% [16]. This methodology utilizes alkenol substrates and achieves yields of 65-91% under mild reaction conditions [16].

Organocatalytic α-chlorination followed by cyclization provides another pathway to enantiopure morpholines [17]. This approach utilizes proline-derived organocatalysts to perform asymmetric α-chlorination of aldehydes, followed by reductive amination and base-induced cyclization to afford N-benzyl protected morpholines with enantiomeric excesses of 75-98% [17].

The asymmetric transfer hydrogenation method employs chiral ruthenium catalysts, specifically RuCl(S,S)-Ts-DPEN, to reduce cyclic imine intermediates with high enantioselectivity [12] [13]. This methodology achieves enantiomeric excesses greater than 95% and demonstrates broad functional group tolerance [12] [13].

Diastereoselectivity Considerations

Diastereoselectivity considerations play a crucial role in the synthesis of morpholine derivatives containing multiple stereogenic centers. The copper-promoted oxyamination reaction provides morpholines with generally high levels of diastereoselectivity, particularly when utilizing amino alcohols derived from natural sources [18].

Conformational analysis reveals that the observed diastereoselectivities often result from the avoidance of pseudo A₁,₃ strain between substituents and the anomeric effect of oxygen atoms [19]. These stereoelectronic effects significantly influence the reaction outcomes and product distributions [19].

The photoredox-mediated diastereoconvergent synthesis represents an innovative approach where different diastereomeric starting materials converge to afford the same stereoisomeric product [19]. This methodology utilizes light-mediated reversible hydrogen atom transfer to achieve thermodynamic control over product formation [19].

Ring-opening of aziridines and azetidines with haloalcohols followed by intramolecular cyclization provides a highly stereoselective route to morpholines [20]. This SN2-type process proceeds with predictable stereochemical outcomes and yields morpholines in high enantiomeric excess [20].

Scale-Up and Industrial Production Methods

Industrial production methods for methyl 2-(morpholin-3-yl)acetate hydrochloride must address scalability, cost-effectiveness, and regulatory compliance while maintaining product quality. The diethylene glycol method remains the predominant industrial approach for morpholine production, accounting for significant market share in global production [5] [21].

Large-scale morpholine synthesis typically employs continuous flow reactors operating at temperatures of 150-400°C and pressures of 30-400 bar [5]. The process utilizes diethylene glycol, ammonia, and hydrogen over heterogeneous hydrogenation catalysts to achieve production rates suitable for commercial applications [5].

The diethanolamine method represents an alternative industrial route that utilizes diethanolamine as the starting material, dehydrated with sulfuric acid at elevated temperatures [21]. This process achieves yields of 80-98% and has been successfully implemented on industrial scale with proper heat integration and waste management systems [21].

Process intensification strategies have been developed to improve the efficiency of industrial morpholine production, including the use of microreactor technology and continuous processing [5]. These approaches reduce capital expenditure and operating costs while improving safety profiles [5].

Quality control systems in industrial production incorporate multiple analytical checkpoints, including gas chromatography-mass spectrometry for impurity profiling and high-performance liquid chromatography for purity assessment [22]. These systems ensure consistent product quality and regulatory compliance [22].

Purification Techniques and Quality Assessment

Purification techniques for methyl 2-(morpholin-3-yl)acetate hydrochloride must address the removal of synthetic impurities, residual catalysts, and salt formation byproducts while maintaining product integrity. Column chromatography represents the most versatile purification method, typically employing ethyl acetate/hexane gradient systems to achieve purities of 95-99% [7] [2].

Recrystallization from organic solvents provides the highest purity levels, typically achieving 98-99.5% purity when performed using ethanol/water systems [7] [23]. The crystallization process can be optimized by controlling temperature, concentration, and seeding procedures to maximize yield and minimize impurity incorporation [23].

Liquid-liquid extraction techniques utilize dichloromethane/water systems to remove ionic impurities and achieve purities of 90-95% [24]. This method is particularly effective for removing unreacted starting materials and polar byproducts [24].

Quality assessment methods employ a comprehensive analytical approach combining multiple techniques for complete characterization. Gas chromatography-mass spectrometry provides sensitive detection of morpholine derivatives with limits of detection as low as 7.3 μg/L and quantification ranges of 10-500 μg/L [22] [25].

High-performance liquid chromatography enables purity assessment and chiral separation with detection limits of 1-10 μg/mL and precision values of 1-3% relative standard deviation [26]. This technique is essential for monitoring stereochemical purity in enantioselective syntheses [26].

Nuclear magnetic resonance spectroscopy (¹H and ¹³C NMR) provides definitive structural confirmation and purity assessment [7] [2] [27]. The technique enables identification of structural isomers and quantification of impurities through integration analysis [27].

Mass spectrometry techniques, including high-resolution mass spectrometry, offer molecular weight confirmation and fragmentation pattern analysis for structural elucidation [28]. These methods are particularly valuable for identifying unknown impurities and degradation products [28].

Ion chromatography enables trace metal analysis and monitoring of ionic impurities with detection limits of 10 μg/L and quantification ranges of 10-1000 μg/L [26]. This technique is essential for pharmaceutical-grade material production where metal contamination must be minimized [26].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant